molecular formula C9H11NO3 B15225857 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B15225857
M. Wt: 181.19 g/mol
InChI Key: PKGLFVDRIDXODX-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyridine family It is characterized by its unique structure, which includes an ethyl group at the first position, a methyl group at the second position, and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the condensation of ethyl acetoacetate with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, a common method involves the use of acetic acid as a catalyst under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different alcohol derivatives.

    Substitution: The compound can undergo substitution reactions at the ethyl or methyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Scientific Research Applications

1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may block the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

1-Ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, also known by its CAS number 3424-43-9, is a compound that belongs to the class of dihydropyridine derivatives. These compounds have garnered significant attention due to their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

The molecular formula of this compound is C9H11NO3C_9H_{11}NO_3 with a molecular weight of 181.19 g/mol. The compound features several functional groups that contribute to its biological properties:

PropertyValue
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Boiling PointNot specified
SolubilityHigh GI absorption
H-bond Donors1
H-bond Acceptors3

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, studies have shown that certain heterocyclic compounds derived from dihydropyridines possess antibacterial and antifungal activities. A review highlighted the effectiveness of these compounds against various bacterial strains and fungi, suggesting that modifications to the dihydropyridine structure can enhance their bioactivity .

Antiviral Potential

Dihydropyridine derivatives have also been investigated for their antiviral properties. In particular, compounds containing β-amino acids have demonstrated notable antiviral activities against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). The incorporation of specific functional groups in the dihydropyridine structure has been shown to enhance these activities .

Anticancer Activity

The anticancer potential of dihydropyridine derivatives is another area of interest. Research has indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, fatty acid hybrids containing dihydropyridine structures exhibited antiproliferative effects on glioma cell lines . The mechanisms by which these compounds exert their anticancer effects are still under investigation but may involve apoptosis induction and cell cycle arrest.

Study on Antiviral Activity

In a study focusing on antiviral activities, several dihydropyridine derivatives were synthesized and tested against viral pathogens. The results indicated that specific modifications to the structure significantly improved their efficacy against HSV and other viruses. For instance, one derivative exhibited an EC50 value lower than that of standard antiviral agents, indicating strong potential for therapeutic use .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods including microwave-assisted synthesis which has been noted for its eco-friendly approach. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-ethyl-2-methyl-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-3-10-6(2)7(9(12)13)4-5-8(10)11/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

PKGLFVDRIDXODX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=CC1=O)C(=O)O)C

Origin of Product

United States

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